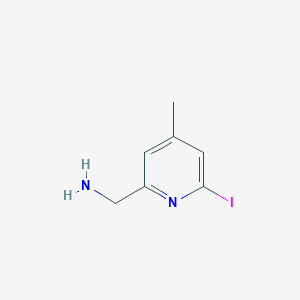

(6-Iodo-4-methylpyridin-2-yl)methanamine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is one of the most prevalent heterocyclic structures in medicinal chemistry and materials science. researchgate.net It is a key structural component in a vast number of natural products, including vitamins like niacin and alkaloids such as nicotine. nih.govnih.gov The pyridine moiety is a "privileged scaffold," meaning it is consistently found in a diverse range of FDA-approved drugs, highlighting its importance in the development of therapeutic agents. nih.gov

The significance of pyridine derivatives stems from several key properties:

Biological Activity: Pyridine-containing compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.gov

Synthetic Versatility: The pyridine ring can be readily converted into a variety of functional derivatives, allowing chemists to fine-tune the properties of a molecule. nih.gov

Physicochemical Properties: The nitrogen atom in the pyridine ring can improve the water solubility and hydrogen-bonding capabilities of a molecule, which are often desirable characteristics for drug candidates. researchgate.net

Applications Beyond Medicine: Their utility extends to agrochemicals, functional nanomaterials, and as ligands in organometallic chemistry and catalysis. nih.gov

The Role of Halogenated Pyridines as Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring creates a highly valuable synthetic intermediate. Halogenated pyridines, such as iodopyridines, are critical building blocks in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. biosynth.com

The carbon-halogen bond, especially a carbon-iodine bond, serves as a reactive "handle" for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability is essential for:

Diversity-Oriented Synthesis: Rapidly creating libraries of related compounds for screening purposes.

Structure-Activity Relationship (SAR) Studies: Systematically modifying a lead compound to understand how different structural components affect its biological activity.

Target-Oriented Synthesis: Constructing complex, polysubstituted target molecules from simpler, readily available starting materials.

2-Iodo-4-methylpyridine, a related structure, is explicitly noted for its utility as an intermediate in palladium-catalyzed cross-coupling reactions with heterocycles and primary amines. biosynth.com The iodo-substituent in (6-Iodo-4-methylpyridin-2-yl)methanamine provides this crucial reactivity, marking the compound as a key precursor for more elaborate molecular architectures.

Importance of Aminomethylpyridine Scaffolds in Molecular Design

The aminomethyl group (—CH₂NH₂) attached to a pyridine ring constitutes another vital structural feature. The broader class of aminopyridines are recognized as important pharmacophores in drug discovery. rsc.orgresearchgate.net The 2-aminopyridine (B139424) moiety, in particular, is a simple, low-molecular-weight unit used to build diverse biologically active molecules. rsc.org

The aminomethylpyridine scaffold combines the features of the pyridine ring with the functionality of a primary amine, which is important for several reasons:

Basicity and Protonation: The amino group is basic and can be protonated under physiological conditions, which can be critical for solubility and for forming ionic interactions with biological targets like enzymes or receptors.

Hydrogen Bonding: The —NH₂ group is an excellent hydrogen bond donor, a fundamental interaction for molecular recognition and binding to protein targets.

Point of Attachment: The amine provides a nucleophilic site for further synthetic modification, allowing for the attachment of other molecular fragments to build more complex structures. nih.gov

For instance, a series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. nih.gov This demonstrates the value of the substituted aminopyridine core in designing targeted therapeutic agents.

Overview of Research Trajectories for this compound

Direct research focused exclusively on this compound as an end product is limited. Its primary role in the scientific literature and commercial availability is that of a specialized chemical intermediate or building block. A closely related compound, (6-Chloro-4-iodopyridin-2-yl)methanamine, is commercially available, reinforcing its status as a synthetic tool. bldpharm.com

The research trajectory for this compound is therefore defined by its application in multi-step synthetic sequences. The molecule is designed to be a bifunctional reagent:

The iodo group at the 6-position is the primary reactive site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.

The aminomethyl group at the 2-position can serve as a key binding element in the final target molecule or as a point for subsequent derivatization, such as amide or sulfonamide formation.

Therefore, research involving this compound is directed towards the synthesis of complex, highly substituted pyridine derivatives, likely destined for evaluation in medicinal chemistry programs or materials science applications. Its structure is strategically designed to facilitate the assembly of novel molecular entities.

Interactive Data Tables

Table 1: Chemical Properties of this compound (Note: Exact experimental data may vary; properties are predicted or based on related structures.)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 248.07 g/mol |

| General Class | Halogenated Aminomethylpyridine |

| Key Functional Groups | Pyridine, Iodo, Methyl, Aminomethyl |

| Predicted Role | Synthetic Intermediate / Building Block |

Table 2: Functional Group Roles in Synthesis and Molecular Design

| Structural Moiety | Primary Role | Common Applications |

|---|---|---|

| Iodo-Pyridine | Reactive handle for bond formation | Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. |

| Aminomethyl Group | Pharmacophoric element; site for derivatization | Hydrogen bond donor; basic center for salt formation; acylation/sulfonylation reactions. |

| Methyl Group | Steric and electronic modifier | Influences solubility, metabolism, and binding pocket interactions. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

(6-iodo-4-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9IN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 |

InChI Key |

JBIUUZIOLZFKIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)I)CN |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformation of 6 Iodo 4 Methylpyridin 2 Yl Methanamine

Reactivity of the Aryl Iodide Moiety

The aryl iodide functionality is the primary site of chemical manipulation on the molecule, undergoing substitution or coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for (6-Iodo-4-methylpyridin-2-yl)methanamine. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the iodide leaving group is expelled. libretexts.org The reaction is significantly facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com

The success and rate of SNAr reactions are influenced by the properties of the incoming nucleophile, often categorized by the Hard and Soft Acids and Bases (HSAB) principle.

Hard Nucleophiles : These are typically characterized by high charge density and low polarizability, and include species like alkoxides (RO⁻) and primary amines (RNH₂). epfl.ch Their reactions are generally under charge control. In the context of pyridyl systems, reactions with hard nucleophiles like simple alcohols may require a base to generate the more potent alkoxide and can sometimes result in lower yields due to side reactions like hydrolysis. nih.gov

Soft Nucleophiles : These possess low charge density and high polarizability, such as thiolates (RS⁻) and phosphines (PR₃). epfl.ch Their reactivity is governed by orbital control. Studies on related azido-pyrimidine systems have shown that softer N- and S-nucleophiles can provide higher yields compared to harder O-nucleophiles, highlighting the favorability of soft-soft interactions in certain SNAr contexts. nih.gov

The leaving group ability in SNAr on pyridine (B92270) rings can be complex. For many activated aryl halides, the reactivity order is F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com However, in reactions involving N-methylpyridinium ions, all halide leaving groups (F, Cl, Br, I) have shown similar reactivity, suggesting that deprotonation of the intermediate, rather than nucleophilic addition, is the rate-determining step. researchgate.netnih.gov

The regioselectivity of SNAr reactions on the pyridine ring is dictated by the powerful electron-withdrawing effect of the ring nitrogen atom. Nucleophilic attack is strongly favored at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. stackexchange.comuoanbar.edu.iq This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance. stackexchange.com

For this compound, the iodine atom is located at the C-6 position, which is ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack. While the aminomethyl group at C-2 is also at an activated position, the substitution of the iodine at C-6 is the focus of reactivity. The methyl group at the C-4 position has a minimal electronic impact compared to the overriding activation provided by the ring nitrogen.

The aryl iodide moiety of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com The general reactivity order for aryl halides in the crucial oxidative addition step of these catalytic cycles is I > Br > Cl > F, making aryl iodides the most reactive partners. yonedalabs.comwikipedia.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction is widely used to synthesize biaryl and styrenyl compounds.

Below is a table of representative conditions for the Suzuki-Miyaura coupling of aryl iodides, which are applicable to this compound.

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C | libretexts.org |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 °C | beilstein-journals.org |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 °C | organic-chemistry.org |

| Vinylboronic acid | [allylPdCl]₂ / Buchwald Ligand | Cs₂CO₃ | THF | 60 °C | nih.gov |

The Sonogashira coupling reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The classic reaction is co-catalyzed by a palladium complex and a copper(I) salt, in the presence of an amine base. libretexts.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the aryl-alkyne product and regenerate the Pd(0) catalyst. wikipedia.orgresearchgate.net

The following table details typical conditions for performing Sonogashira coupling reactions with aryl iodides like this compound.

| Terminal Alkyne | Catalyst System | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp. to 60 °C | researchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Benzene (B151609) | Room Temperature | wikipedia.org |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 80 °C | mdpi.com |

| Ethynyltrimethylsilane | PdCl₂(dppf) / CuI | Piperidine | DMF | 60 °C | organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Primary Amine Functionality

The primary amine of the 2-aminomethyl group is a versatile nucleophile and can undergo a wide range of chemical transformations. These reactions are fundamental in modifying the periphery of the molecule, often to modulate physical properties or to construct more elaborate structures.

The primary amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and proceed under mild conditions.

Table 3: Examples of Acylation and Sulfonylation Reactions

| Reagent | Base | Solvent | Product Class |

| Acetyl Chloride | Triethylamine | Dichloromethane | Acetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) | Benzamide |

| p-Toluenesulfonyl Chloride | DMAP | Chloroform | Sulfonamide |

Alkylation of the primary amine with alkyl halides can produce secondary and tertiary amines. Controlling the degree of alkylation can be challenging, often yielding a mixture of products. Reductive amination, a two-step process involving initial imine formation with an aldehyde or ketone followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃), provides a more controlled method for synthesizing secondary or tertiary amines.

The primary amine can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. These imine intermediates can be valuable for further synthetic manipulations.

The aminomethyl group is strategically positioned to participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) ring. Similarly, appropriately substituted reactants can be used to construct fused imidazole, triazole, or other heterocyclic rings, which are common motifs in pharmacologically active compounds. Patent literature describes cyclization procedures to form glutarimide (B196013) rings from related amine precursors, often using acidic or basic conditions to drive the ring-closing step. google.co.in

Reactivity of the Pyridine Nucleus

The pyridine ring is characterized by its electron-deficient nature due to the electronegativity of the nitrogen atom, which influences its reactivity towards various reagents.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. However, the substituents on the this compound ring significantly modulate this reactivity. The methyl group at the 4-position and the aminomethyl group at the 2-position are electron-donating, which can activate the pyridine ring towards electrophilic attack. Conversely, the iodo group at the 6-position is electron-withdrawing, deactivating the ring.

In general, electrophilic substitution on pyridine occurs preferentially at the 3- and 5-positions, as these positions are less deactivated by the nitrogen atom. For this compound, the directing effects of the substituents must be considered. The 4-methyl group will direct electrophiles to the 3- and 5-positions. The 2-aminomethyl group, being an activating group, would also favor substitution at the 3- and 5-positions. The 6-iodo group, a deactivating ortho-, para-director in benzene rings, would direct incoming electrophiles to the 3- and 5-positions of the pyridine ring as well.

Given the combined directing effects of all three substituents, electrophilic attack is most likely to occur at the 3- or 5-position. The relative steric hindrance around these positions would also play a role in determining the final product distribution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

| 3 | Activated by 2-CH₂NH₂ and 4-CH₃; Deactivated by 6-I | Less hindered | Favorable |

| 5 | Activated by 4-CH₃; Deactivated by 6-I | Less hindered | Favorable |

It is important to note that direct electrophilic substitution on this molecule might be complicated by the potential for the aminomethyl group to react with the electrophile. Protection of the amino group may be necessary to achieve selective substitution on the pyridine ring.

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which is a valuable strategy in medicinal chemistry for accessing novel chemical space. The dearomatization of pyridines can be achieved through various methods, often requiring activation of the pyridine ring. nih.gov

For this compound, the electron-donating substituents can facilitate dearomatization reactions. Nucleophilic dearomatization, for instance, can be achieved by reacting the pyridine with a strong nucleophile, often after activation of the ring by N-acylation or N-alkylation. mdpi.com The resulting dihydropyridine (B1217469) can then be further functionalized.

Catalytic methods, such as those employing transition metals like copper or ruthenium, have emerged as powerful tools for the dearomatization of pyridines. acs.orgmdpi.com These methods can offer high levels of regio- and stereoselectivity. For a substrate like this compound, the electronic and steric properties of the substituents would influence the outcome of such reactions. For instance, in copper-catalyzed dearomatization reactions, both electron-donating and electron-withdrawing groups on the pyridine ring are generally tolerated. mdpi.com

Table 2: Potential Dearomatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| Nucleophilic Addition | 1. Acylating agent (e.g., Chloroformate) 2. Nucleophile (e.g., Grignard reagent) | Dihydropyridine derivative |

| Catalytic Hydrogenation | Transition metal catalyst (e.g., Rh, Ru) under H₂ pressure | Piperidine derivative |

| Photochemical Reaction | UV light in the presence of a sensitizer | Isomeric products |

The lone pair of electrons on the pyridine nitrogen atom is readily available for reaction with electrophiles, leading to N-oxidation and N-alkylation products.

N-Oxidation

N-oxidation of pyridines is typically achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. The electronic nature of the substituents on the pyridine ring influences the rate of N-oxidation. Electron-donating groups generally increase the rate of reaction by increasing the electron density on the nitrogen atom. In the case of this compound, the electron-donating methyl and aminomethyl groups would be expected to facilitate N-oxidation. However, the steric hindrance from the 2-aminomethyl and 6-iodo groups could potentially slow down the reaction. The amino group in the side chain might also be susceptible to oxidation, potentially requiring a protection strategy for selective N-oxidation of the pyridine ring. The resulting pyridine N-oxide is a valuable intermediate that can undergo further functionalization, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution.

N-Alkylation

N-alkylation of the pyridine nitrogen can be accomplished using a variety of alkylating agents, such as alkyl halides or sulfates. The reaction of 2-(aminomethyl)pyridines with arylmethyl alcohols has been reported to selectively give N-alkylation of the exocyclic amino group, with no alkylation of the pyridine nitrogen being observed. researchgate.net However, direct N-alkylation of the pyridine ring can be achieved under different conditions. For instance, a patent describes a process for the N-alkylation of aminopyridines using a heterogeneous catalyst. google.com The choice of catalyst and reaction conditions can influence the selectivity between mono- and di-alkylation. The primary amino group in this compound could also undergo alkylation, leading to a mixture of products unless appropriate protecting groups are used.

Table 3: Reactivity at the Pyridine Nitrogen

| Reaction | Reagents | Potential Products | Considerations |

| N-Oxidation | m-CPBA or H₂O₂/catalyst | This compound N-oxide | Potential for side-chain oxidation; steric hindrance. |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylated pyridinium (B92312) salt | Potential for N-alkylation of the aminomethyl group. |

Iv. Advanced Derivatization and Functional Group Interconversions

Transformations Involving the C-I Bond for Further Functionalization

The carbon-iodine bond in (6-iodo-4-methylpyridin-2-yl)methanamine is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through the generation of organometallic intermediates or direct cross-coupling reactions.

The transformation of the C-I bond into an organometallic species opens up a vast array of synthetic possibilities.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF), can generate the corresponding Grignard reagent. However, the presence of the acidic N-H protons of the aminomethyl group would require a protection strategy prior to the formation of the Grignard reagent to prevent quenching. Once formed, this organomagnesium species can react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new carbon-based substituents at the 6-position of the pyridine (B92270) ring.

Organolithium Reagents: Halogen-lithium exchange, often employing an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent, can convert the C-I bond to a C-Li bond. Similar to Grignard reagent formation, protection of the aminomethyl group is crucial to the success of this transformation. The resulting organolithium species is a potent nucleophile, reacting with a diverse set of electrophiles.

Boronic Esters: A highly valuable transformation is the conversion of the C-I bond to a boronic acid or its corresponding ester. This is commonly achieved through a palladium-catalyzed coupling reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in a process known as the Miyaura borylation. Alternatively, the pre-formed organolithium or Grignard reagent can be quenched with a borate (B1201080) ester, like triisopropyl borate, followed by hydrolysis to yield the boronic acid or direct formation of the boronic ester. These boronic acid and ester derivatives are stable, crystalline solids in many cases and are key substrates for Suzuki-Miyaura cross-coupling reactions. researchgate.net The synthesis of boronic esters from Grignard reagents can often be conducted at ambient temperatures in ethereal solvents like THF. google.com

| Organometallic Reagent | Typical Formation Conditions | Key Considerations |

| Grignard Reagent | Mg, THF | Protection of aminomethyl group required. |

| Organolithium Reagent | n-BuLi or t-BuLi, THF, -78 °C | Protection of aminomethyl group required. |

| Boronic Ester | Pd catalyst, B₂pin₂, base OR Organolithium/Grignard then B(OiPr)₃ | Versatile intermediate for Suzuki coupling. researchgate.net |

Halogen-dance reactions refer to the base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. pressbooks.pubnih.gov This rearrangement can provide access to isomers that are not easily synthesized by other means. In the context of this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce the migration of the iodine atom to the adjacent 5-position. nih.govresearchgate.net The driving force for this reaction is the formation of a more stable carbanionic intermediate. youtube.com The resulting lithiated species can then be trapped with an electrophile, leading to a 5-substituted-6-iodopyridine derivative. The outcome of such reactions is highly dependent on the specific substrate, base, and reaction conditions. nih.govresearchgate.net

Modifications of the Aminomethyl Group

The primary aminomethyl group is a versatile functional handle that can be readily modified to introduce a variety of other nitrogen-containing functionalities or to serve as a point of attachment for further molecular elaboration.

Amides: The primary amine of this compound can be acylated to form amides. This is typically achieved by reaction with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a suitable coupling agent. nih.govnih.gov Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov This reaction is fundamental in medicinal chemistry for linking the aminomethyl pyridine core to various carboxylic acid-containing fragments.

Nitriles: The conversion of the aminomethyl group to a nitrile represents a one-carbon homologation with a change in functional group. A common method for this transformation involves the dehydration of the corresponding primary amide, which can be formed as described above. Dehydrating agents such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are often employed for this purpose. pressbooks.pubhighfine.com

| Functional Group | Typical Reagents | Reaction Type |

| Amide | Acyl chloride, Acid anhydride, or Carboxylic acid + Coupling agent (e.g., EDC/HOBt) | Acylation |

| Nitrile | Dehydration of the corresponding primary amide (e.g., using P₄O₁₀, SOCl₂) | Dehydration |

To perform reactions at other sites of the molecule, such as the C-I bond, without interference from the nucleophilic aminomethyl group, a protection strategy is often necessary. organic-chemistry.org A variety of amine protecting groups can be employed, with the choice depending on the stability required and the conditions for subsequent reactions and deprotection. researchgate.net

Common protecting groups for primary amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable to a wide range of reaction conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

Carbobenzyloxy (Cbz): Installed using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation.

The ability to selectively protect and deprotect the aminomethyl group is crucial for multi-step syntheses involving this compound. biosynth.com

Strategic Derivatization for Scaffold Elaboration

The dual reactivity of the C-I bond and the aminomethyl group makes this compound an excellent scaffold for the synthesis of diverse chemical libraries. For instance, a common synthetic strategy involves first functionalizing the C-I bond via a palladium-catalyzed cross-coupling reaction, followed by derivatization of the aminomethyl group.

Suzuki-Miyaura Coupling: The C-I bond can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce new aromatic systems at the 6-position. researchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes under palladium and copper catalysis affords alkynyl-substituted pyridines. nih.govnih.gov

Buchwald-Hartwig Amination: The C-I bond can be converted to a C-N bond by coupling with various primary or secondary amines.

Following the modification at the 6-position, the aminomethyl group can then be acylated, alkylated, or converted to other functional groups as described above. This modular approach allows for the rapid generation of a wide array of structurally diverse molecules based on the 4-methyl-2-(aminomethyl)pyridine core, which is a valuable strategy in fields such as medicinal chemistry for the exploration of structure-activity relationships.

V. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For (6-Iodo-4-methylpyridin-2-yl)methanamine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to map out the proton and carbon skeletons and their correlations.

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the methylene (B1212753) protons of the aminomethyl group, and the amine protons. The presence of the electron-withdrawing iodine atom and the electron-donating methyl and aminomethyl groups will influence the chemical shifts of the pyridine ring protons.

Based on data from analogous compounds such as 4-methylpyridin-2-amine and other substituted pyridines, the aromatic protons at positions 3 and 5 are expected to appear as singlets due to the substitution pattern. chemicalbook.com The methyl protons will likely resonate as a singlet in the upfield region, while the methylene protons of the aminomethyl group will also appear as a singlet, slightly downfield. The amine protons are expected to present as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 7.0 - 7.2 | s |

| Pyridine H-5 | 6.8 - 7.0 | s |

| -CH₂NH₂ | 3.8 - 4.0 | s |

| -CH₃ | 2.2 - 2.4 | s |

| -NH₂ | 1.5 - 2.5 | br s |

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The carbon atom bearing the iodine (C-6) will be significantly shifted to a lower field. The chemical shifts of the other pyridine ring carbons (C-2, C-3, C-4, and C-5) will be influenced by the substituents. The carbons of the methyl and aminomethyl groups will appear in the upfield region of the spectrum.

Analysis of related structures suggests the following predicted chemical shifts. rsc.orgdocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 162 |

| C-3 | 120 - 122 |

| C-4 | 148 - 150 |

| C-5 | 124 - 126 |

| C-6 | 100 - 105 |

| -CH₂NH₂ | 45 - 50 |

| -CH₃ | 20 - 22 |

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show correlations between coupled protons. However, given the predicted singlet nature of the aromatic and substituent protons in this compound, significant cross-peaks in the COSY spectrum are not anticipated, which in itself is a useful structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbons. Expected correlations would include:

The proton signal at δ 7.0-7.2 ppm with the carbon signal at δ 120-122 ppm (H-3 to C-3).

The proton signal at δ 6.8-7.0 ppm with the carbon signal at δ 124-126 ppm (H-5 to C-5).

The methylene proton signal at δ 3.8-4.0 ppm with the carbon signal at δ 45-50 ppm (-CH₂NH₂).

The methyl proton signal at δ 2.2-2.4 ppm with the carbon signal at δ 20-22 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations include:

The methyl protons (-CH₃) showing correlations to C-3, C-4, and C-5 of the pyridine ring.

The methylene protons (-CH₂NH₂) showing correlations to C-2 and C-3 of the pyridine ring.

The aromatic proton H-3 showing correlations to C-2, C-4, and C-5.

The aromatic proton H-5 showing correlations to C-4, C-6, and the methyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N stretch (pyridine ring) | 1550 - 1650 | Strong to medium |

| N-H bend (amine) | 1580 - 1650 | Medium |

| C-I stretch | 500 - 600 | Medium to weak |

Note: Predicted values are based on characteristic frequencies for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₇H₉IN₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula. The isotopic pattern resulting from the presence of iodine would also be a characteristic feature in the mass spectrum.

A major fragmentation pathway would likely involve the loss of the aminomethyl group or the iodine atom.

Fragmentation Pattern Analysis

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for primary amines involves the cleavage of the bond alpha to the nitrogen atom. rsc.org In this case, the C-C bond between the methylene group and the pyridine ring is likely to cleave, leading to the loss of the aminomethyl radical (•CH2NH2) and the formation of a stable 6-iodo-4-methylpyridine cation.

Another prominent fragmentation would involve the loss of the iodine atom, which is a good leaving group. This would result in a significant peak at M-127. Cleavage of the methyl group from the pyridine ring would also be anticipated, leading to a peak at M-15. Further fragmentation of the pyridine ring itself would lead to a complex pattern of lower mass ions.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description of Loss |

| [C7H9IN2]+ | 248.0 | Molecular Ion (M+) |

| [C6H6IN]+ | 231.9 | Loss of •CH2NH2 |

| [C7H9N2]+ | 121.1 | Loss of •I |

| [C6H6IN2]+ | 233.0 | Loss of •CH3 |

Note: The m/z values are predicted based on isotopic masses and have not been experimentally verified.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

A search of crystallographic databases reveals that no public X-ray crystal structure for this compound has been deposited to date. However, the crystal structures of related pyridine derivatives have been reported, such as that of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine. researchgate.net In the absence of experimental data for the title compound, it is anticipated that in the solid state, the molecules would pack in a manner that maximizes intermolecular interactions, such as hydrogen bonding between the amine protons and the nitrogen atom of the pyridine ring of adjacent molecules. The presence of the bulky iodine atom would also significantly influence the crystal packing.

Spectroscopic Techniques for Purity and Identity Confirmation

The confirmation of the purity and identity of a synthesized batch of this compound would routinely involve a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the iodo, methyl, and aminomethyl substituents. The amine protons may appear as a broad singlet, and their chemical shift could be concentration-dependent.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. Vibrations associated with the pyridine ring would produce a series of bands in the fingerprint region (below 1600 cm⁻¹).

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic, methylene, methyl, and amine protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the iodinated carbon, the methyl carbon, the methylene carbon, and the carbons of the pyridine ring. |

| IR Spectroscopy | N-H stretching bands (3300-3500 cm⁻¹), C-H stretching bands (2850-3000 cm⁻¹), and characteristic pyridine ring vibrations. |

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, allowing for unambiguous confirmation of its identity and an assessment of its purity.

Vi. Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for investigating the electronic characteristics of molecular systems. For (6-Iodo-4-methylpyridin-2-yl)methanamine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for C, H, N and a basis set with effective core potential for iodine), can provide a wealth of information regarding its electronic structure and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine (B92270) ring and the amino group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, offer quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will behave in different chemical environments.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Measure of attracting electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, this could involve studying its participation in reactions such as nucleophilic substitution at the pyridine ring or reactions involving the aminomethyl group.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. Transition state theory can then be used to estimate the activation energies and reaction rates. For instance, in a hypothetical Suzuki coupling reaction where the iodine atom is replaced, computational modeling could identify the structures of the transition states for the oxidative addition, transmetalation, and reductive elimination steps. This provides a step-by-step understanding of the reaction pathway at a molecular level.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used in conjunction with reaction mechanism studies. NBO analysis examines the interactions between filled and vacant orbitals within the molecule, providing insights into charge transfer and delocalization, which are fundamental to understanding how and why reactions occur.

Conformation Analysis and Stereochemical Considerations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. This compound possesses conformational flexibility, primarily due to the rotation around the C-C bond connecting the pyridine ring and the aminomethyl group, and the C-N bond of the amino group.

Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. This is typically done by performing a relaxed potential energy surface scan, where the dihedral angle of interest is varied incrementally, and the energy is minimized at each step.

For this compound, the analysis would likely reveal the most stable arrangement of the aminomethyl group relative to the pyridine ring. Steric hindrance between the aminomethyl group and the methyl and iodo substituents on the ring would play a significant role in determining the preferred conformations. The relative energies of these conformers can be used to predict their populations at a given temperature using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 1.5 |

| C | -60° | 0.0 |

Note: These values are illustrative and represent a plausible outcome of a conformational analysis.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For example, the characteristic stretching frequencies for the N-H bonds of the amino group, the C-I bond, and the aromatic C-N bonds can be predicted.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR spectra. This is a powerful tool for structural elucidation and for assigning specific resonances to individual atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 162.5 |

| C3 | 122.8 |

| C4 | 150.3 |

| C5 | 125.1 |

| C6 | 95.7 |

| CH₃ | 23.4 |

| CH₂ | 45.9 |

Note: These chemical shifts are hypothetical and serve as an example of computationally predicted spectroscopic data.

Vii. Synthetic Utility As a Molecular Building Block

Role in the Construction of Complex Heterocyclic Systems

The dual reactivity of (6-Iodo-4-methylpyridin-2-yl)methanamine makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those containing fused rings.

While direct, specific examples of the use of this compound in the synthesis of fused pyridine (B92270) systems are not extensively detailed in readily available literature, the inherent reactivity of the molecule suggests a strong potential for such applications. The presence of the reactive iodo group and the primary amine allows for intramolecular cyclization strategies to form bicyclic structures. For instance, following a coupling reaction at the 6-position, the aminomethyl group could be induced to react with a newly introduced functional group to form a second ring fused to the original pyridine core.

The construction of polycyclic aromatic nitrogen heterocycles can be approached using methodologies where this compound serves as a key starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, at the 6-position can introduce aryl or alkynyl groups. Subsequent intramolecular cyclization, potentially involving the aminomethyl group, could then lead to the formation of more extended, polycyclic systems. The specific conditions and reaction partners would dictate the final structure of the resulting heterocycle.

Applications in Multistep Organic Synthesis

The utility of this compound extends to its role as a foundational element in longer, multistep synthetic sequences. Its ability to undergo selective transformations at its various functional groups allows for the stepwise construction of complex target molecules. For example, the amine can be protected while a transformation is carried out at the iodo-position, followed by deprotection and further reaction at the amine. This controlled, sequential reactivity is a cornerstone of modern organic synthesis.

Use as a Precursor for Advanced Chemical Intermediates

This compound is a valuable precursor for the synthesis of more elaborate chemical intermediates. The iodo group can be readily displaced or transformed into other functional groups, such as boronic esters or organotin reagents, through well-established methodologies. These new intermediates can then be used in a subsequent set of reactions, expanding the synthetic possibilities. Similarly, the primary amine can be derivatized to form amides, sulfonamides, or secondary and tertiary amines, each with its own unique reactivity profile, leading to a diverse array of advanced intermediates for various synthetic campaigns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.